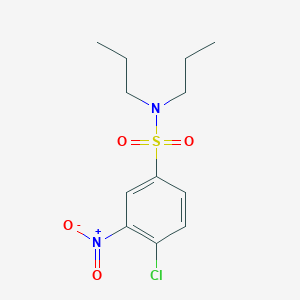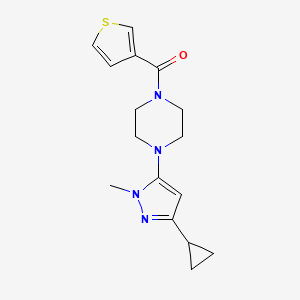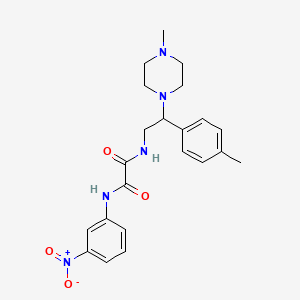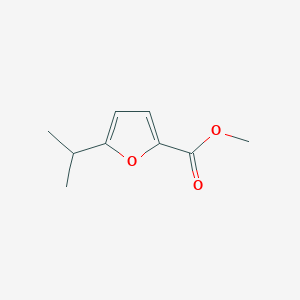![molecular formula C15H12ClFN2OS B2657014 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 1607287-65-9](/img/structure/B2657014.png)
2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Researchers have synthesized novel compounds, including those related to the specified chemical structure, to evaluate their antimicrobial and antifungal properties. For instance, Puthran et al. (2019) synthesized novel Schiff bases from a related precursor, demonstrating excellent in vitro antimicrobial activity for some derivatives compared to others with moderate activity (Puthran et al., 2019). Similarly, Pejchal et al. (2015) synthesized a series of novel amides showing antibacterial and antifungal activity, comparable or slightly better than standard medicinal compounds (Pejchal et al., 2015).
Structural and Physicochemical Characterization
Various studies have focused on the structural analysis and physicochemical properties of compounds with structures similar to the specified chemical. Mary et al. (2015) performed an in-depth analysis involving FT-IR, NBO, HOMO-LUMO, and molecular docking studies on a closely related compound, revealing insights into its reactivity and potential as an anti-neoplastic agent due to specific molecular interactions (Mary et al., 2015).
Molecular Docking and Potential Therapeutic Applications
Molecular docking studies have been utilized to explore the potential therapeutic applications of compounds with similar structures. For example, Lv et al. (2010) synthesized and developed pyrazole derivatives as potent inhibitors of FabH, a key enzyme in bacterial fatty acid biosynthesis, showing strong antibacterial activity (Lv et al., 2010). This indicates the potential of such compounds to act as novel antibacterial agents.
Synthesis and Application in Nonlinear Optics
Compounds related to the specified chemical have been synthesized and evaluated for their application in nonlinear optics. For example, the synthesis and crystal structure analysis of N-substituted pyrazolines have provided insights into their potential use in tuning solid-state fluorescence, which could have implications for the development of materials with specific photophysical properties (Loh et al., 2013).
Propriétés
IUPAC Name |
2-chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS/c16-8-15(20)19-14(10-2-1-3-12(17)6-10)7-13(18-19)11-4-5-21-9-11/h1-6,9,14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDIWABPFNDXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CSC=C2)C(=O)CCl)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)
![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)

amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2656949.png)



